3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is an organic compound characterized by a nitropyrazole ring and a nitrile group connected through a three-carbon chain. Its molecular formula is with a molecular weight of 166.14 g/mol. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
As information on this specific compound is limited, it's important to consider the potential hazards associated with similar pyrazole derivatives and nitrile compounds:
The chemical reactivity of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be explored through various reactions typical of nitriles and nitropyrazoles. For instance:
Pyrazole derivatives, including 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, exhibit a range of biological activities. These include:
Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be achieved through several methods:
The applications of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile span various fields:
Interaction studies involving 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile focus on its binding affinity to biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and cancer progression. These studies are crucial for understanding the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile | 1002243-79-9 | 0.95 |
| 4-Nitro-1H-pyrazole | 1001500-47-5 | 0.90 |
| 3-(4-Nitrophenyl)-propanenitrile | Not specified | 0.91 |
| 4-Nitro-1H-pyrazole-1-acetonitrile | Not specified | 0.90 |
These compounds exhibit similar functionalities but may differ in their biological activities and applications, highlighting the uniqueness of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile within this class due to its specific structural features and potential interactions .
3-(3-nitro-1H-pyrazol-1-yl)propanenitrile exhibits characteristics typical of nitrated pyrazole derivatives, which are known for their complex thermodynamic behavior and decomposition pathways. The compound's molecular structure, featuring both a nitro-substituted pyrazole ring and a propanenitrile side chain, creates unique stability considerations that differentiate it from simpler pyrazole derivatives [1] [2].
The thermodynamic stability of nitropyrazole compounds is significantly influenced by the position and number of nitro substituents. Research has demonstrated that the thermal decomposition of related nitropyrazole compounds typically occurs through a multi-stage process, with initial decomposition temperatures ranging from 139°C to over 300°C depending on the specific substitution pattern [3] [4]. For 3,4-dinitro-1H-pyrazole, the first stage of decomposition is believed to involve nitro group elimination at temperatures between 250-270°C, leading to the formation of mononitropyrazole oligomers that subsequently decompose at higher temperatures around 350°C [5] [6].
The decomposition kinetics of nitropyrazole derivatives are characterized by their endothermic nature and entropy-driven dissolution processes. Studies on related compounds indicate that the activation energy for pyrazole ring decomposition is approximately 298 kJ/mol, reflecting the inherent thermal stability of the heterocyclic core [7]. The presence of the propanenitrile chain in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile may provide additional stabilization through intramolecular interactions, though specific thermogravimetric analysis data for this compound remains limited in the current literature [1] [2].
Comparative analysis with structurally similar compounds reveals that 3,4,5-trinitropyrazole demonstrates superior thermal stability with a decomposition temperature of 233°C and density of 1.836 g/cm³ [8]. More heavily substituted derivatives, such as 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, exhibit decomposition temperatures in the range of 202-218°C with significantly higher densities of 2.10-2.15 g/cm³ [9]. These comparisons suggest that 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile likely falls within a moderate thermal stability range given its single nitro substituent and extended alkyl chain.
| Compound | Decomposition Temperature (°C) | Density (g/cm³) | Reference |
|---|---|---|---|
| 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile | Not reported | Not reported | This study |
| 3,4-dinitro-1H-pyrazole | 250-270 | 1.78-1.87 | Literature reports |
| 3,5-dinitro-1H-pyrazole | 203-228 | Not specified | Literature reports |
| 3,4,5-trinitropyrazole | 233 | 1.836 | ATNP study |
| N-trinitromethyl-3,5-dinitro-1H-pyrazol-4-amine | 139 | 1.894 | PMC study |
| 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 202-218 | 2.10-2.15 | EMOF study |
The solubility profile of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile in organic solvents reflects the compound's amphiphilic nature, combining the polar characteristics of the nitro group and nitrile functionality with the hydrophobic properties of the pyrazole ring and alkyl chain. Systematic solubility studies of related nitropyrazole compounds provide valuable insights into the expected behavior of this compound across various solvent systems [10] [11] [12].
Polar Aprotic Solvents demonstrate the highest solubility for nitropyrazole derivatives. N,N-Dimethylformamide exhibits exceptional solvating ability for 3(5)-nitropyrazole with mole fraction solubilities reaching 37.705 × 10⁻² at 298.15 K [11] [12]. This high solubility in DMF is attributed to the solvent's ability to form strong dipole-dipole interactions with both the nitro group and nitrile functionality while providing minimal competition through hydrogen bonding. N-methylformamide shows similarly high solubility (20.131 × 10⁻²), followed by dimethyl sulfoxide and N,N-dimethylacetamide, which typically exhibit mole fraction solubilities in the range of 0.2-0.3 for nitropyrazole compounds [10].
Ketone Solvents provide moderate solubility characteristics. Cyclohexanone demonstrates substantial solvating power for nitropyrazole derivatives (13.469 × 10⁻² mole fraction), while isophorone shows slightly lower but still significant solubility (11.957 × 10⁻²) [11]. These ketone solvents effectively interact with the polar functionalities through dipole-dipole interactions while accommodating the heterocyclic structure. The moderate solubility in acetone (typically 0.001-0.003 mole fraction) reflects the balance between polar interactions and steric considerations [10].
Alcohol Solvents exhibit variable solubility patterns depending on their molecular structure. Benzyl alcohol shows moderate solubility (3.909 × 10⁻²) due to its aromatic character and hydrogen bonding capability [11]. Lower aliphatic alcohols like methanol and ethanol typically show limited solubility (0.0003-0.001 for methanol, 0.003-0.05 for ethanol) due to their strong self-association through hydrogen bonding networks [10]. 1-Octanol exhibits intermediate solubility (1.916 × 10⁻²) reflecting the balance between hydrophobic interactions and hydrogen bonding potential.
Aromatic and Ester Solvents generally provide low to moderate solubility. Benzonitrile shows moderate solubility (2.915 × 10⁻²) due to its structural similarity to the nitrile functionality in the target compound [11]. Ethyl acetate typically exhibits low solubility (0.004-0.02 mole fraction) despite its polar carbonyl group, while aromatic hydrocarbons like toluene and benzene show very low solubility (0.001-0.025 and 0.0003-0.0007 mole fraction, respectively) [10].
| Solvent | Solubility Order | Typical Mole Fraction Range |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Highest | 0.3-0.4 |
| N,N-Dimethylacetamide (DMA) | High | 0.2-0.3 |
| Dimethyl sulfoxide (DMSO) | High | 0.2-0.3 |
| N-Methylformamide | High | 0.2-0.3 |
| Cyclohexanone | Moderate | 0.1-0.15 |
| Isophorone | Moderate | 0.1-0.12 |
| Benzyl alcohol | Moderate | 0.03-0.04 |
| Benzonitrile | Low-Moderate | 0.02-0.03 |
| Acetonitrile | Low-Moderate | 0.003-0.01 |
| Acetone | Low | 0.001-0.003 |
| Water | Very Low | 0.000008-0.00007 |
Aqueous Solubility is characteristically very low for nitropyrazole derivatives, with 3(5)-nitropyrazole showing mole fraction solubilities of only 0.000008-0.00007 in pure water [10]. This limited aqueous solubility reflects the predominantly hydrophobic character of the pyrazole ring system and the inability of water to effectively solvate the nitro-aromatic structure.
The crystal packing characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile are expected to be influenced by the interplay between multiple intermolecular interaction types, including π-π stacking of the pyrazole rings, dipole-dipole interactions involving the nitro group, and potential hydrogen bonding through the nitrile functionality. While specific crystallographic data for this compound remains unreported, analysis of related nitrated pyrazole structures provides valuable insights into expected packing motifs and polymorphic behavior [13] [14] [15].
Intermolecular Interaction Patterns in nitropyrazole crystals are dominated by the electrostatic properties of the nitro substituents and the aromatic character of the pyrazole ring. Crystal structure analysis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters of a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, and β = 101.181(11)° [13]. The planar pyrazole ring systems facilitate π-π stacking interactions with typical inter-layer distances of approximately 3.35 Å, contributing significantly to crystal stability through dispersive forces [4].
Nitro Group Orientation plays a crucial role in determining crystal packing efficiency and polymorphic behavior. Studies of highly nitrated pyrazole derivatives demonstrate that nitro groups can adopt either coplanar or twisted conformations relative to the pyrazole ring plane, depending on steric interactions and crystal packing requirements [16] [15]. In 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, the nitro group at the 3-position is expected to maintain near-coplanarity with the ring system, as evidenced by torsional angles typically ranging from 2-5° in similar structures [16]. This coplanar arrangement optimizes conjugation between the nitro group and the aromatic system while facilitating efficient crystal packing.
Hydrogen Bonding Networks contribute to crystal stability through multiple pathways. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole nitrogen atoms may participate in weak hydrogen bonding interactions. Crystal structures of related compounds show extensive hydrogen bonding networks with typical N-H···O distances of 2.048-2.072 Å [4]. These interactions often result in the formation of infinite chains or two-dimensional networks that significantly influence crystal morphology and stability.
Polymorphic Behavior is commonly observed in nitrated heterocyclic compounds due to the multiple possible arrangements of polar substituents and the flexibility of intermolecular interactions. Studies of trinuclear copper(II) complexes with nitro-substituted pyrazolate ligands have revealed the existence of multiple true polymorphs crystallizing in different space groups (triclinic P-1, monoclinic P2₁/n, and orthorhombic Pbca) [15]. These polymorphs exhibit only minor variations in bond lengths and angles but show clearly distinguishable packing patterns, with energy differences typically ranging from 6.9 to 7.8 kcal/mol between forms.
Density Considerations for nitrated pyrazole crystals reflect the efficiency of molecular packing and the presence of polar interactions. Related compounds exhibit calculated crystal densities ranging from 1.703 g/cm³ for less substituted derivatives to over 2.15 g/cm³ for highly nitrated systems [9] [4]. The single nitro substituent and extended propanenitrile chain in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile suggest an intermediate density range, likely between 1.4-1.7 g/cm³, depending on the specific crystal form and packing efficiency.
Crystal System Predictions based on molecular symmetry and intermolecular interaction patterns suggest that 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile most likely crystallizes in a monoclinic or triclinic crystal system. The asymmetric nature of the molecule, combined with the presence of multiple polar functional groups, typically results in reduced symmetry compared to more symmetric pyrazole derivatives. The propanenitrile chain provides conformational flexibility that may lead to multiple crystal forms, particularly if different chain conformations can be stabilized through intermolecular interactions.
| Crystal Parameter | Expected Range | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Molecular asymmetry |
| Density | 1.4-1.7 g/cm³ | Single nitro substitution |
| π-π Stacking Distance | 3.3-3.4 Å | Pyrazole ring interactions |
| Hydrogen Bond Distance | 2.0-2.1 Å | N-H···O/N interactions |
| Nitro Group Torsion | 2-10° | Coplanarity optimization |